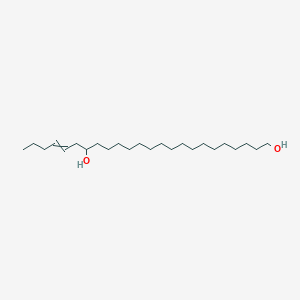
20-Tetracosene-1,18-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Tetracosene-1,18-diol: is an organic compound belonging to the class of fatty alcohols. These are aliphatic alcohols consisting of a chain of at least six carbon atoms. The compound has the molecular formula C24H48O2 and is characterized by the presence of a double bond at the 20th carbon and hydroxyl groups at the 1st and 18th positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Tetracosene-1,18-diol typically involves the following steps:
Starting Material: The synthesis begins with a long-chain alkene, such as tetracosene.
Hydroxylation: The double bond at the 20th carbon is subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at the 1st and 18th positions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
20-Tetracosene-1,18-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
20-Tetracosene-1,18-diol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics
Mechanism of Action
The mechanism of action of 20-Tetracosene-1,18-diol involves its interaction with biological membranes and enzymes. The hydroxyl groups enable it to form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes involved in lipid metabolism, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Octacosanol: Another long-chain fatty alcohol with a similar structure but different chain length.
1-Hexacosanol: Similar to 20-Tetracosene-1,18-diol but lacks the double bond at the 20th carbon.
1-Docosanol: A shorter chain fatty alcohol with similar hydroxyl groups
Uniqueness
This compound is unique due to the presence of a double bond at the 20th carbon and hydroxyl groups at the 1st and 18th positions. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
151454-15-8 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
tetracos-20-ene-1,18-diol |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-18-21-24(26)22-19-16-14-12-10-8-6-5-7-9-11-13-15-17-20-23-25/h4,18,24-26H,2-3,5-17,19-23H2,1H3 |
InChI Key |
JYZDOSWMZPZDMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCC(CCCCCCCCCCCCCCCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
![6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15163319.png)
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
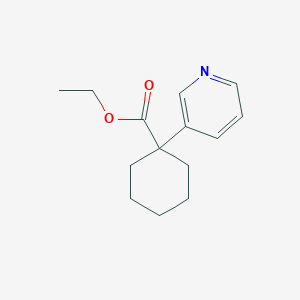
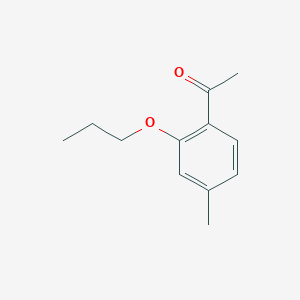
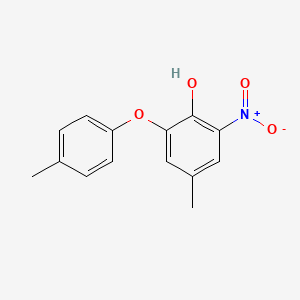

![Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B15163364.png)
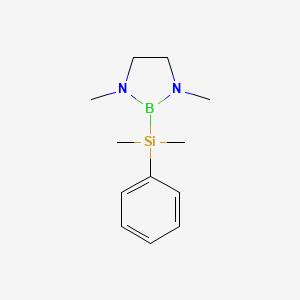
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
